molecular formula C7H14O8 B12716026 Manganese, bis((2xi)-D-gluco-heptonato)- CAS No. 12565-60-5

Manganese, bis((2xi)-D-gluco-heptonato)-

Cat. No.: B12716026
CAS No.: 12565-60-5
M. Wt: 226.18 g/mol
InChI Key: KWMLJOLKUYYJFJ-RUTHBDMASA-N
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Description

Manganese, bis((2xi)-D-gluco-heptonato)- is a manganese-based coordination complex intended for research and development purposes. While a specific, direct mechanism of action for this exact compound is not detailed in the available literature, its pharmacological and research value is anticipated to stem from the biological role of the manganese cation (Mn2+) once dissociated. Manganese is an essential trace metal that acts as a key cofactor for a diverse range of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases . These enzymes are critical for fundamental physiological processes such as maintaining cellular redox status, urea metabolism, neurotransmitter synthesis, and autophagy . Researchers are exploring similar manganese compounds, particularly in the form of manganese oxide nanoparticles, for their potential in various advanced applications. These include serving as novel, potentially safer contrast agents for magnetic resonance imaging (MRI) as an alternative to gadolinium-based agents , and as versatile tools in nanotheranostics for drug delivery, cancer therapy, and biosensing . The unique physicochemical properties of manganese complexes make them promising candidates for developing new technologies in these fields. This product is provided For Research Use Only and is strictly not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12565-60-5

Molecular Formula

C7H14O8

Molecular Weight

226.18 g/mol

IUPAC Name

(2S,3S,4S,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid

InChI

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4-,5-,6-/m0/s1

InChI Key

KWMLJOLKUYYJFJ-RUTHBDMASA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to crystallization to isolate the compound in pure form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of manganese oxide or manganese carbonate as starting materials. These are reacted with hexahydroxyheptanoic acid in large reactors, followed by purification steps such as filtration, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:

    Oxidation: The manganese center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions to yield lower oxidation state manganese complexes.

    Substitution: Ligand exchange reactions can occur, where the hexahydroxyheptanoate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species.

Scientific Research Applications

2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of advanced materials, such as manganese-based catalysts and electronic materials.

Mechanism of Action

The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various substrates. The hexahydroxyheptanoate ligand stabilizes the manganese ion, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include electron transfer processes and coordination with other molecules.

Comparison with Similar Compounds

Comparison with Similar Manganese Complexes

Structural and Functional Analogues

Table 1: Comparative Overview of Manganese Complexes
Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Ligand Type Key Properties/Applications References
Manganese, bis((2xi)-D-gluco-heptonato)- (12565-60-5) Not explicitly provided ~500–600 (estimated) Hydroxy-carboxylic acid High water solubility; potential biological applications
Manganese bis(-2-hydroxy-4-methylthio)butanoate (292140–32–0) Mn(CH₃S(CH₂)₂CH(OH)COO)₂ 353.3 Thioether-carboxylate 15.5% Mn(II) content; used in animal feed additives
Manganese(II) hexafluoroacetylacetonate (19648-86-3) C₁₀H₄F₁₂MnO₄ 471.06 Fluorinated β-diketonate High thermal stability; volatile precursor for CVD/ALD processes
Manganese 2-ethylhexanoate naphthenate (94086-48-3) Not explicitly provided Variable Carboxylate/naphthenate Used as a drying agent in paints and coatings
Magnesium gluconate (3632-91-5) C₁₂H₂₂MgO₁₄ 414.61 Hydroxy-carboxylate (gluconate) Pharmaceutical/nutraceutical applications (magnesium supplement)

Ligand-Specific Comparisons

Hydroxy-Carboxylate Complexes
  • Manganese, bis((2xi)-D-gluco-heptonato)- vs. Magnesium Gluconate: Both utilize hydroxy-carboxylate ligands (heptonate vs. gluconate), but the metal center (Mn²⁺ vs. Mg²⁺) dictates redox activity and biological roles. Manganese complexes exhibit catalase-/superoxide dismutase-like activity, whereas magnesium gluconate is non-redox-active and used for electrolyte balance . Solubility: Hydroxy-carboxylate complexes are generally water-soluble, facilitating biomedical applications.
Fluorinated β-Diketonates
  • Manganese(II) hexafluoroacetylacetonate features strong electron-withdrawing CF₃ groups, enhancing thermal stability (decomposition >200°C) and volatility compared to hydroxy-carboxylates. This makes it suitable for thin-film deposition in electronics .
Thioether-Carboxylates
  • Manganese bis(-2-hydroxy-4-methylthio)butanoate incorporates sulfur, which may modulate redox behavior and enhance bioavailability. Its regulated use in animal feed highlights its low toxicity and efficient manganese delivery .

Thermal Behavior

  • Thermal decomposition temperatures vary significantly:
    • Hydroxy-carboxylates: ~150–250°C (estimated).
    • Fluorinated β-diketonates: >300°C .

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